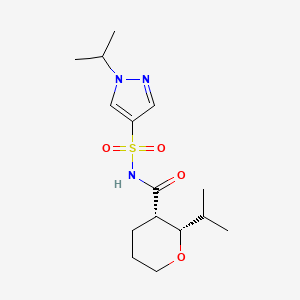
(2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide, also known as PZQ, is a chemical compound used in scientific research for its unique properties. PZQ is a sulfonylurea derivative that has been found to have potential as an antidiabetic and antitumor agent. In
Wirkmechanismus
The mechanism of action of (2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide is not fully understood, but it is believed to involve the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
In addition to its antidiabetic and antitumor effects, this compound has been found to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has also been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide in lab experiments is its specificity for PTP1B and MMPs, which allows for targeted inhibition of these enzymes. However, this compound has been found to have low solubility in water, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on (2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of the effects of this compound on other signaling pathways and enzymes. Finally, the potential use of this compound as a therapeutic agent for diabetes and cancer should be further explored.
Synthesemethoden
The synthesis of (2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide involves the reaction of 4-chloropyrazole with tert-butylcarbamate, followed by reaction with sulfonyl chloride and then carboxylic acid. The final product is obtained by recrystallization from ethyl acetate. This method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide has been studied for its potential as an antidiabetic and antitumor agent. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to increase insulin sensitivity and decrease blood glucose levels in animal models of diabetes.
Eigenschaften
IUPAC Name |
(2S,3S)-2-propan-2-yl-N-(1-propan-2-ylpyrazol-4-yl)sulfonyloxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4S/c1-10(2)14-13(6-5-7-22-14)15(19)17-23(20,21)12-8-16-18(9-12)11(3)4/h8-11,13-14H,5-7H2,1-4H3,(H,17,19)/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMAZMWSAAAKBP-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCCO1)C(=O)NS(=O)(=O)C2=CN(N=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCCO1)C(=O)NS(=O)(=O)C2=CN(N=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1R,2R)-2-hydroxycyclobutyl]-1-methyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7338412.png)
![1-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-1-yl]-2-(2-methylindol-1-yl)ethanone](/img/structure/B7338418.png)
![3-[2-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-oxoethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7338420.png)
![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7338431.png)
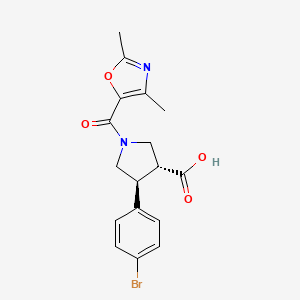
![5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine](/img/structure/B7338448.png)
![(2S,3S)-N-[(2-methyl-1,3-thiazol-5-yl)sulfonyl]-2-propan-2-yloxane-3-carboxamide](/img/structure/B7338462.png)
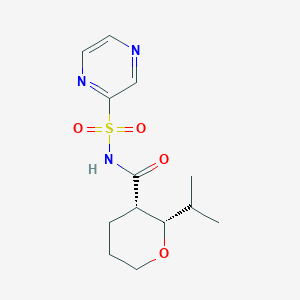
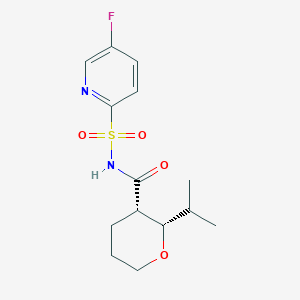
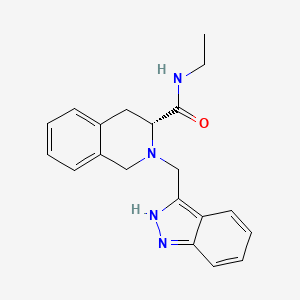
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-[2-(ethylamino)-1,3-thiazol-4-yl]methanone](/img/structure/B7338490.png)
![1-[(1R,3S)-3-cyanocyclopentyl]-3-(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)urea](/img/structure/B7338497.png)
![2-(2-chloro-4-fluorophenyl)-N-[(1R,3S)-3-cyanocyclopentyl]morpholine-4-carboxamide](/img/structure/B7338500.png)
![[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7338509.png)
